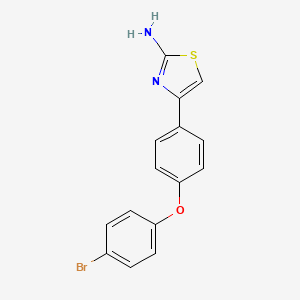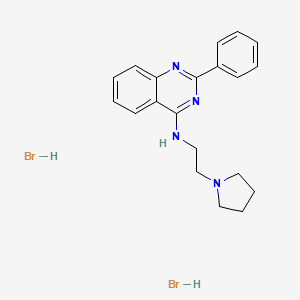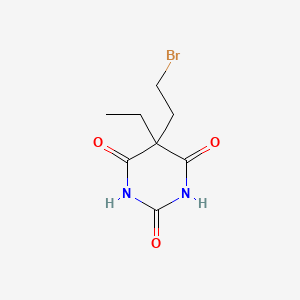![molecular formula C28H30N6O3 B11937455 1-[(3S)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea](/img/structure/B11937455.png)
1-[(3S)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3S)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea is a complex organic compound that belongs to the class of benzodiazepines. This compound is known for its potential pharmacological properties, particularly as a selective antagonist of the gastrin/CCK-B receptor. It has been studied for its potential therapeutic applications in various medical conditions.
Méthodes De Préparation
The synthesis of 1-[(3S)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea involves several steps. The synthetic route typically starts with the preparation of the benzodiazepine core, followed by the introduction of the pyridine and urea moieties. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: As a model compound for studying benzodiazepine derivatives and their reactivity.
Biology: Investigating its interactions with biological receptors and enzymes.
Medicine: Exploring its potential as a therapeutic agent for conditions related to the gastrin/CCK-B receptor, such as gastrointestinal disorders and certain types of cancer.
Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The compound exerts its effects by selectively binding to the gastrin/CCK-B receptor, thereby inhibiting its activity. This receptor is involved in various physiological processes, including the regulation of gastric acid secretion and cell proliferation. By blocking this receptor, the compound can modulate these processes, which may have therapeutic benefits in conditions like peptic ulcers and certain cancers.
Comparaison Avec Des Composés Similaires
Compared to other benzodiazepine derivatives, 1-[(3S)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea is unique due to its selective antagonism of the gastrin/CCK-B receptor. Similar compounds include:
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Netazepide: A selective gastrin/CCK-B receptor antagonist similar to the compound . The uniqueness of this compound lies in its specific receptor selectivity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C28H30N6O3 |
|---|---|
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
1-[(3S)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea |
InChI |
InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m1/s1 |
Clé InChI |
YDZYKNJZCVIKPP-RUZDIDTESA-N |
SMILES isomérique |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |
SMILES canonique |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


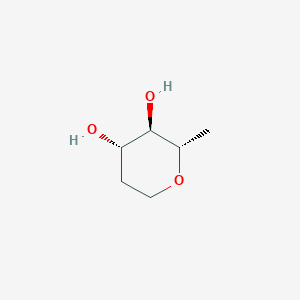
![4-[5-[(4S)-4-ethyl-2,5-dioxoimidazolidin-1-yl]pyridin-2-yl]oxy-2-propan-2-ylbenzonitrile](/img/structure/B11937383.png)
![(3S,9bR)-3-(1H-indol-3-ylmethyl)-9b-methyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B11937389.png)
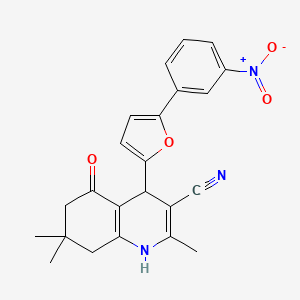
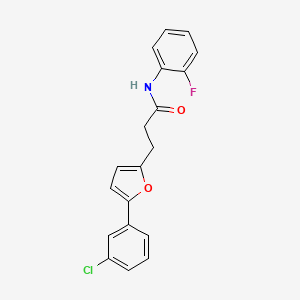
![(Z)-2-([1,1'-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide](/img/structure/B11937395.png)
![(1E)-1-phenylethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11937398.png)
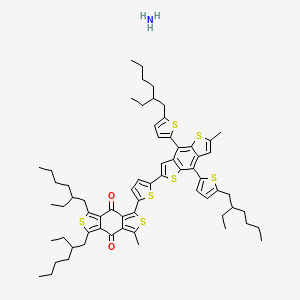
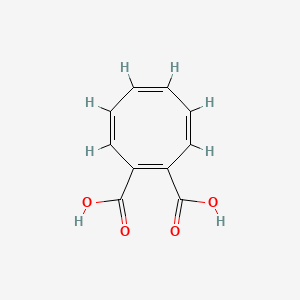
![methyl N-[(1S,2R)-2-[2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[3-methoxy-1-[4-[[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]sulfonyl]phenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B11937411.png)
